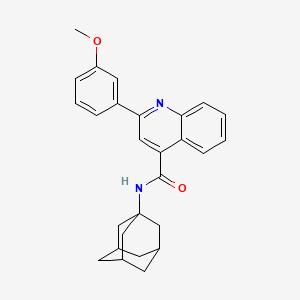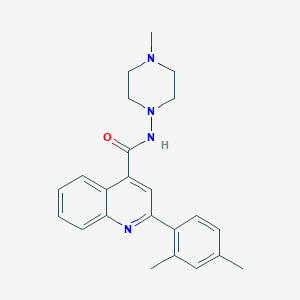![molecular formula C24H26F2N2O2 B10935603 (2E,2'E)-N,N'-hexane-1,6-diylbis[3-(4-fluorophenyl)prop-2-enamide]](/img/structure/B10935603.png)
(2E,2'E)-N,N'-hexane-1,6-diylbis[3-(4-fluorophenyl)prop-2-enamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-FLUOROPHENYL)-N~1~-(6-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}HEXYL)-2-PROPENAMIDE is a synthetic organic compound characterized by the presence of fluorophenyl groups and propenamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-FLUOROPHENYL)-N~1~-(6-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}HEXYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of 4-fluorophenylacetic acid: This can be synthesized from 4-fluorobenzyl chloride through a nucleophilic substitution reaction with sodium cyanide, followed by hydrolysis.
Formation of 4-fluorophenylacrylic acid: The 4-fluorophenylacetic acid undergoes a Knoevenagel condensation with formaldehyde to form 4-fluorophenylacrylic acid.
Amidation: The 4-fluorophenylacrylic acid is then reacted with hexylamine to form the desired amide product under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-FLUOROPHENYL)-N~1~-(6-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}HEXYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(E)-3-(4-FLUOROPHENYL)-N~1~-(6-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}HEXYL)-2-PROPENAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers with specific electronic or optical properties.
Chemical Research: It serves as a building block in the synthesis of more complex molecules and is used in mechanistic studies of organic reactions.
Mechanism of Action
The mechanism of action of (E)-3-(4-FLUOROPHENYL)-N~1~-(6-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}HEXYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: Used as an intermediate in the synthesis of various pharmaceuticals.
4-Fluorophenylacrylic acid: A precursor in the synthesis of more complex fluorinated compounds.
4-Fluorophenylethylamine: Utilized in the preparation of psychoactive substances and research chemicals.
Uniqueness
(E)-3-(4-FLUOROPHENYL)-N~1~-(6-{[(E)-3-(4-FLUOROPHENYL)-2-PROPENOYL]AMINO}HEXYL)-2-PROPENAMIDE is unique due to its specific structural features, such as the presence of multiple fluorophenyl groups and the propenamide linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26F2N2O2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[6-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]hexyl]prop-2-enamide |
InChI |
InChI=1S/C24H26F2N2O2/c25-21-11-5-19(6-12-21)9-15-23(29)27-17-3-1-2-4-18-28-24(30)16-10-20-7-13-22(26)14-8-20/h5-16H,1-4,17-18H2,(H,27,29)(H,28,30)/b15-9+,16-10+ |
InChI Key |
SWYYYRWXVQCJPK-KAVGSWPWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCCCCNC(=O)/C=C/C2=CC=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCCCNC(=O)C=CC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-4-methylbenzamide](/img/structure/B10935528.png)
![N-(3-chloro-2-methylphenyl)-3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10935533.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935534.png)

![2-{[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B10935548.png)
![1-benzyl-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10935551.png)
![Ethyl 6-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10935554.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10935567.png)

![4-[({4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10935584.png)

![N,N'-pyridine-2,6-diylbis[2-(5-methylthiophen-2-yl)quinoline-4-carboxamide]](/img/structure/B10935598.png)
![4-[3-[(2-bromophenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10935602.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10935610.png)
